2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
- It contains an isoindole core, which is a bicyclic system fused with a cyclopentyl ring.
- The presence of the hydroxyimino group (N-OH) adds further complexity to its chemical properties.
- This compound has attracted attention due to its potential biological activities.
2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione: is a heterocyclic compound with an intriguing structure.
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through multistep organic synthesis.
Reaction Conditions: These may involve cyclization reactions, oxidation, and functional group transformations.
Industrial Production: Unfortunately, there isn’t a well-established industrial method for large-scale production. Research efforts are ongoing to optimize synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes electrophilic and nucleophilic reactions due to its aromatic character.
Common Reagents: Reagents like Lewis acids (e.g., AlCl₃), bases (e.g., NaOH), and oxidants (e.g., KMnO₄) may be employed.
Major Products: These could include derivatives with modified substituents on the cyclopentyl or isoindole rings.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) for drug discovery.
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antitumor).
Industry: Exploring applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce.
- Further studies are needed to elucidate how it interacts with cellular targets.
Comparison with Similar Compounds
Uniqueness: Its combination of the isoindole scaffold and hydroxyimino group sets it apart.
Similar Compounds: While direct analogs are limited, related compounds include other isoindole derivatives and heterocycles.
Biological Activity
The compound 2-[3-(hydroxyimino)cyclopentyl]-2,3-dihydro-1H-isoindole-1,3-dione , with CAS number 1937228-69-7, is a member of the isoindole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₂N₂O₃ |
Molecular Weight | 244.25 g/mol |
IUPAC Name | 2-[(3E)-3-hydroxyiminocyclopentyl]isoindole-1,3-dione |
Appearance | Powder |
Storage Temperature | Room Temperature |
The compound features a cyclopentyl group attached to a hydroxyimino moiety, contributing to its unique biological profile.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to This compound . For instance, derivatives of isoindole have shown promising cytotoxic effects against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and lung cancer cells .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cell proliferation and apoptosis. Research indicates that isoindole derivatives can induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Inhibition Studies
Inhibition studies have demonstrated that compounds structurally related to This compound can act as effective inhibitors of enzymes involved in cancer progression. For example, studies on related compounds suggest they may inhibit topoisomerases and other key enzymes critical for DNA replication .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of several isoindole derivatives on MCF-7 and A549 (lung cancer) cells. The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 10 to 30 µM.
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. The study utilized flow cytometry and Western blot analysis to assess changes in apoptotic markers, revealing that treatment with This compound led to increased levels of cleaved PARP and caspase-3 activation.
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
2-(3-hydroxyiminocyclopentyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-6-5-8(7-9)14-18/h1-4,9,18H,5-7H2 |
InChI Key |
AXDDETXWXIGFAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)CC1N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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